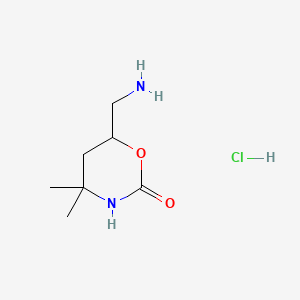
6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride is a chemical compound that belongs to the class of oxazinanones. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a dimethyl-substituted oxazinanone ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride typically involves the reaction of 4,4-dimethyl-1,3-oxazinan-2-one with formaldehyde and an amine source under acidic conditions. The reaction proceeds through a Mannich-type reaction, where the aminomethyl group is introduced into the oxazinanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazinanone ring to its corresponding alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxazinanone derivatives.
Scientific Research Applications
6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also participate in enzyme-catalyzed reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
- 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one
- 4,4-Dimethyl-1,3-oxazinan-2-one
- 6-(Hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one
Comparison: 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential biological activity compared to its analogs. The hydrochloride form also improves its solubility, making it more suitable for various applications.
Properties
Molecular Formula |
C7H15ClN2O2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
6-(aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-7(2)3-5(4-8)11-6(10)9-7;/h5H,3-4,8H2,1-2H3,(H,9,10);1H |
InChI Key |
DSJOPVWZXXGPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC(=O)N1)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)




![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)





![rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15305632.png)

